

# Physical and chemical properties of Diphenyl N-cyanocarbonimide.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Diphenyl N-cyanocarbonimide

Cat. No.: B1361328

[Get Quote](#)

## Diphenyl N-Cyanocarbonimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Diphenyl N-cyanocarbonimide**, a versatile organic compound, serves as a pivotal reagent in synthetic chemistry, particularly in the construction of diverse heterocyclic scaffolds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. The information is tailored for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, aiming to facilitate its application in the design and synthesis of novel bioactive molecules.

### Chemical and Physical Properties

**Diphenyl N-cyanocarbonimide** is a white to off-white crystalline solid at room temperature. It is characterized by its utility as a "one-carbon equivalent" in reactions involving the sequential addition of nucleophiles.<sup>[1]</sup> The compound is sensitive to moisture and can degrade upon prolonged exposure to high temperatures.

### Identifiers and General Properties

Property	Value	Reference(s)
CAS Number	79463-77-7	[2]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	238.24 g/mol	[2][3]
IUPAC Name	diphenoxymethylidenecyanamide	[2]
Synonyms	Diphenyl cyanocarbonimide, N-Cyano-diphenyl imidocarbonate	[2]
Appearance	White to off-white solid, fluffy powder	[4]
Melting Point	155-158 °C (lit.)	[3][4]
Solubility	Sparingly soluble in water; Soluble in THF and propan-2- ol.	[4]

## Computed Properties

Property	Value	Reference(s)
XLogP3	3.6	[2]
Polar Surface Area	54.6 Å <sup>2</sup>	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	4	[2]

## Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift ( $\delta$ ) ppm	Note
$^{13}\text{C}$	~115-120 (C $\equiv$ N)	Predicted range for nitriles.
~125-150 (Aromatic C)	Typical range for phenyl carbons.	
~160-170 (N=C(OPh) <sub>2</sub> )	Predicted range for the imidocarbonate carbon.	
$^1\text{H}$	~7.20-7.50 (m, 10H)	Expected multiplet for the protons of the two phenyl groups.

Note: Experimentally obtained high-resolution spectra should be consulted for precise chemical shifts and coupling constants.

## Infrared (IR) Spectroscopy

The IR spectrum of **Diphenyl N-cyanocarbonimidate** is characterized by the following absorption bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Reference(s)
~2220-2260	C $\equiv$ N (Nitrile) stretching	<a href="#">[4]</a>
~1640-1680	C=N (Imine) stretching	
~1200-1300	C-O (Aryl ether) stretching (asymmetric)	
~1000-1100	C-O (Aryl ether) stretching (symmetric)	
~3030-3080	C-H (Aromatic) stretching	

Note: Spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer.[\[2\]](#)

## Mass Spectrometry

m/z Value	Interpretation
238.07	[M] <sup>+</sup> (Molecular ion)
145.05	[M - OPh] <sup>+</sup> Fragment corresponding to the loss of a phenoxy group.
119.04	[Ph-N=C=N] <sup>+</sup> or related fragments.
94.04	[PhOH] <sup>+</sup> Fragment corresponding to phenol.
77.04	[Ph] <sup>+</sup> Fragment corresponding to the phenyl group.

Note: Fragmentation patterns are predicted and should be confirmed with experimental data.

## Experimental Protocols

### Synthesis of Diphenyl N-cyanocarbonimide

Two primary methods for the synthesis of **Diphenyl N-cyanocarbonimide** have been reported.

#### Method A: From Diphenyl Carbonate

This procedure involves the reaction of diphenyl carbonate with phosphorus pentachloride (PCl<sub>5</sub>) followed by treatment with cyanamide.<sup>[4]</sup>

- Step 1: Formation of Diphenyl Dichlorocarbonate. Diphenyl carbonate is reacted with PCl<sub>5</sub> in an inert solvent.
- Step 2: Reaction with Cyanamide. The resulting intermediate is then reacted with cyanamide to yield **Diphenyl N-cyanocarbonimide**.

#### Method B: From Diphenylcarbodiimide

This method involves the reaction of diphenylcarbodiimide with cyanogen chloride in a suitable aprotic solvent.

- **Reaction.** Diphenylcarbodiimide is dissolved in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile. Cyanogen chloride is then introduced under controlled conditions. The reaction mixture is stirred until completion.
- **Work-up and Purification.** The reaction mixture is typically washed to remove any unreacted starting materials and byproducts. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield pure **Diphenyl N-cyanocarbonimide**.

#### Representative Experimental Protocol (Method B):

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

- To a solution of diphenylcarbodiimide (1.0 eq) in anhydrous dichloromethane (10 mL/g of carbodiimide) under an inert atmosphere (e.g., nitrogen or argon), a solution of cyanogen chloride (1.1 eq) in dichloromethane is added dropwise at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is evaporated.
- The crude product is purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel to afford **Diphenyl N-cyanocarbonimide** as a white solid.

## Synthesis of Heterocycles: Reaction with Nucleophiles

**Diphenyl N-cyanocarbonimide** is a key building block for the synthesis of various heterocycles. The general strategy involves the sequential addition of two nucleophiles.<sup>[1]</sup>

### Formation of N-cyano-O-phenylisourea Intermediate:

The initial step is the reaction of **Diphenyl N-cyanocarbonimidate** with a primary or secondary amine, which acts as the first nucleophile. This reaction leads to the formation of an N-cyano-O-phenylisourea intermediate.<sup>[1]</sup> These intermediates can exist as a mixture of isomers due to restricted rotation.<sup>[1]</sup>

### Representative Experimental Protocol for N-cyano-O-phenylisourea formation:

Disclaimer: This protocol is based on a reported reaction and should be adapted for specific substrates.

- To a solution of **Diphenyl N-cyanocarbonimidate** (1.0 eq) in propan-2-ol, the desired amino acid ester (e.g., 2-aminobutyric acid benzyl ester, 1.0 eq) is added.
- The resulting solution is stirred at room temperature for approximately 3 hours.
- The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is concentrated under reduced pressure and cooled to induce crystallization.
- The crystalline product is collected by filtration, washed with a cold solvent (e.g., ether), and dried to yield the N-cyano-O-phenylisourea derivative.

### Cyclization to Heterocycles:

The N-cyano-O-phenylisourea intermediate is then treated with a second nucleophile. This results in the displacement of phenol and subsequent intramolecular cyclization to form the final heterocyclic product.<sup>[1]</sup> The nature of the second nucleophile and the reaction conditions determine the type of heterocycle formed (e.g., pyrimidinones, imidazolidinones).

## Reactivity and Applications

**Diphenyl N-cyanocarbonimidate**'s reactivity is centered around the electrophilic carbon of the imidocarbonate group. This allows for facile addition of nucleophiles, making it a valuable reagent in organic synthesis.

## Synthesis of Bioactive Molecules

This reagent has found applications in the synthesis of compounds for the pharmaceutical and agrochemical industries. It is a key intermediate in the preparation of:

- N-substituted 2-amino-4H-3,1-benzoxazines
- Cyanoguanidine derivatives
- Oxadiazoles[4]
- 1,2,4-triazoles
- Benzimidazoles
- Hexahydropyrimidines[4]

## Peptide Modification

**Diphenyl N-cyanocarbonimidate** can be utilized for the modification of peptides.[4]

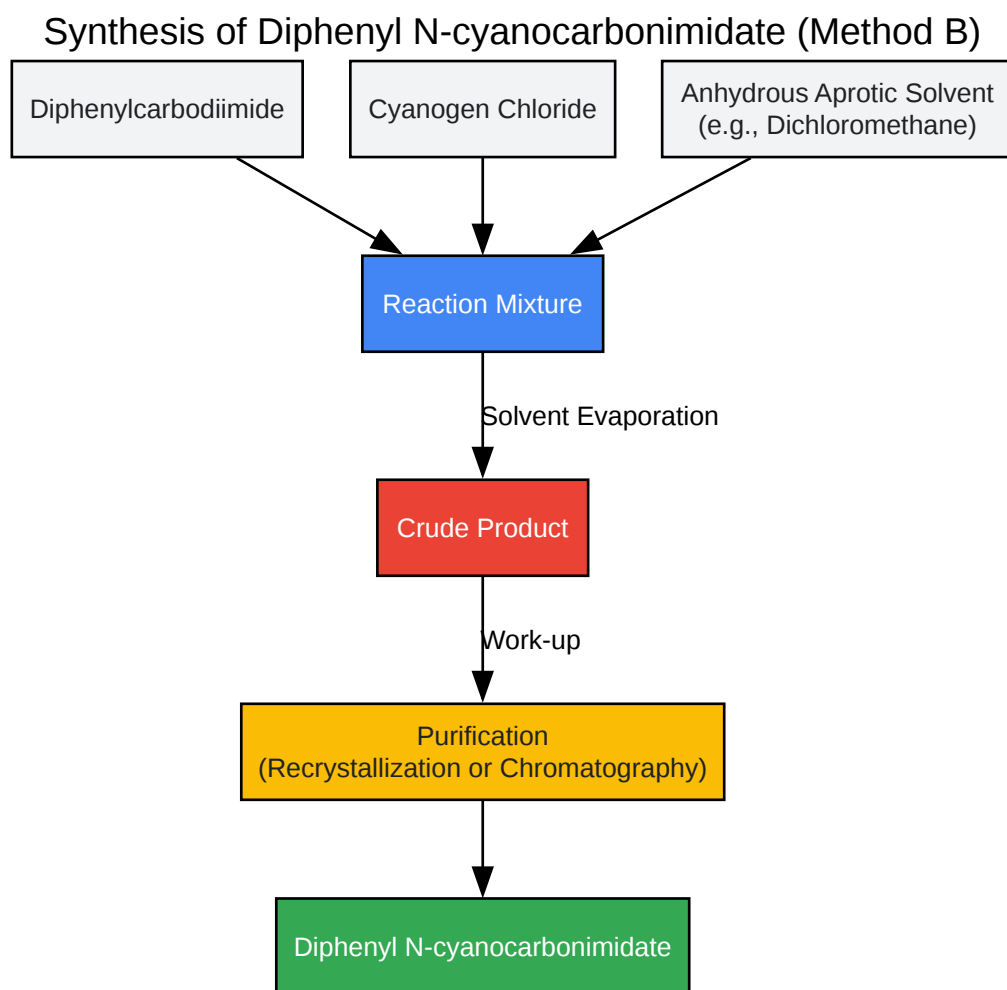
## Safety and Handling

**Diphenyl N-cyanocarbonimidate** is considered a moderately hazardous chemical.

- Hazards: Causes serious eye damage and is harmful to aquatic life with long-lasting effects. [2] It may cause irritation upon contact with skin or mucous membranes. Inhalation of dust can lead to respiratory discomfort.
- Precautions: Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere. Keep containers tightly sealed to prevent moisture absorption, which can lead to decomposition. It is incompatible with strong acids, bases, and oxidizing agents.

## Visualizations

## Synthesis Workflow



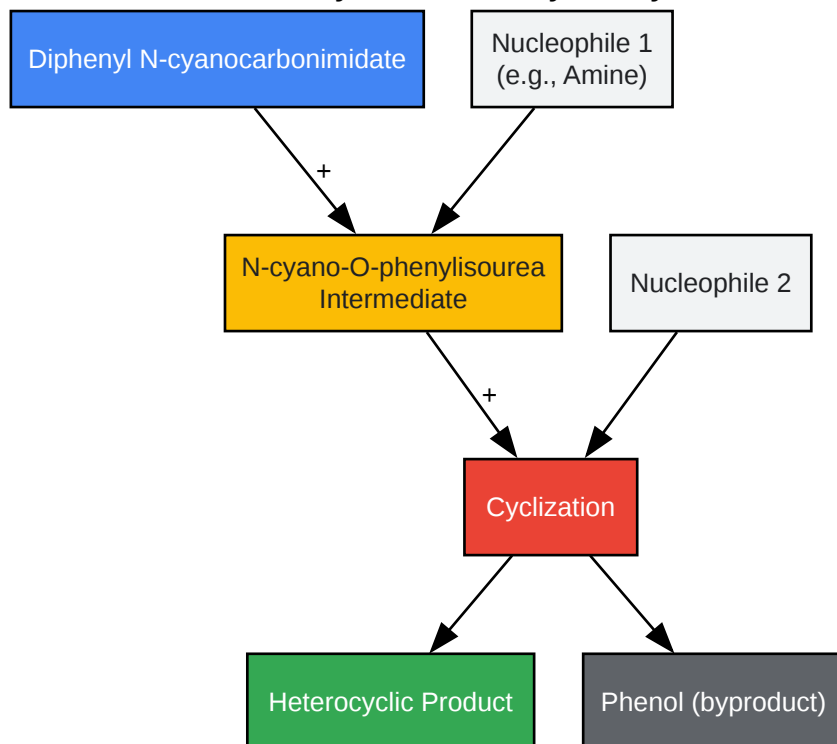
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Diphenyl N-cyanocarbonimide**.

## Heterocycle Synthesis Pathway



## General Pathway for Heterocycle Synthesis



[Click to download full resolution via product page](#)

Caption: Reaction pathway for heterocycle synthesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Browse by UCL Theses - UCL Discovery [discovery.ucl.ac.uk]
- 3. instanano.com [instanano.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Physical and chemical properties of Diphenyl N-cyanocarbonimidate.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361328#physical-and-chemical-properties-of-diphenyl-n-cyanocarbonimidate>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)